N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide
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Overview
Description
N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide typically involves the reaction of 4-(chloromethyl)-2-(trifluoromethyl)pyridine with prop-2-enamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar structural features but different functional groups.
2-(Trifluoromethyl)pyridin-4-amine: Another similar compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide is unique due to its combination of a trifluoromethyl group and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-9(16)15-6-7-3-4-14-8(5-7)10(11,12)13/h2-5H,1,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXEMKZKYMNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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